molecular formula C12H13ClN2O4S3 B11407374 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-methyl-1,3-thiazol-5-amine

4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-methyl-1,3-thiazol-5-amine

Cat. No.: B11407374
M. Wt: 380.9 g/mol
InChI Key: UGAMBFMAZRWLEE-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-methyl-1,3-thiazol-5-amine (CAS 863450-12-8) is a synthetic small molecule with a molecular formula of C 12 H 13 ClN 2 O 4 S 3 and a molecular weight of 380.9 g/mol . This compound features a central 1,3-thiazole ring, a versatile heterocycle known for its aromaticity due to the delocalized pi-electrons encompassing sulfur and nitrogen atoms . The structure is further functionalized with a (4-chlorophenyl)sulfonyl group and an ethylsulfonyl moiety, which may influence its physicochemical properties and interaction with biological targets. The thiazole scaffold is a privileged structure in medicinal chemistry and is found in a wide range of bioactive molecules and approved drugs . Thiazole-containing compounds have demonstrated diverse therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities, and can function as enzyme inhibitors or receptor modulators . While the specific biological profile and mechanism of action for this particular compound require further investigation, its structural features make it a valuable chemical tool for researchers. Potential applications include use in drug discovery programs as a building block for the synthesis of novel derivatives, in biochemical screening assays to probe protein function, or as an intermediate in the development of compounds for various pathological conditions . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for confirming the compound's identity and purity for their specific experimental needs.

Properties

Molecular Formula

C12H13ClN2O4S3

Molecular Weight

380.9 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-methyl-1,3-thiazol-5-amine

InChI

InChI=1S/C12H13ClN2O4S3/c1-3-21(16,17)12-15-11(10(14-2)20-12)22(18,19)9-6-4-8(13)5-7-9/h4-7,14H,3H2,1-2H3

InChI Key

UGAMBFMAZRWLEE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NC)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

A common approach involves condensation of α-haloketones with thioureas or thioamides. For example:

  • Step 1 : Reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one with N-methylthiourea in ethanol under reflux yields 5-amino-4-(4-chlorophenyl)-1,3-thiazole .

  • Step 2 : Subsequent oxidation and sulfonation introduce the sulfonyl groups (see Section 2).

Cyclization of Thiourea Derivatives

Alternative routes utilize thiourea derivatives cyclized with α,β-diketones:

This method avoids halogenated precursors but requires stringent temperature control (80–100°C).

Sulfonation Strategies

Introducing sulfonyl groups at positions 2 and 4 involves sequential sulfonation or post-functionalization of pre-sulfonated intermediates .

Position 4 Sulfonation

  • Reagent : 4-Chlorobenzenesulfonyl chloride in dichloromethane with triethylamine (TEA) as base.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 80–90%.

Position 2 Sulfonation

  • Reagent : Ethylsulfonyl chloride in tetrahydrofuran (THF) with sodium hydride (NaH).

  • Conditions : −10°C to 0°C, 6–8 hours.

  • Yield : 65–75%.

Direct Sulfonation of Thiazole Precursors

Pre-functionalized thiazoles with protected amines allow simultaneous sulfonation:

Overall yield : 55–60%.

N-Methylation of the 5-Amino Group

The N-methyl group is introduced via reductive amination or alkylation :

Reductive Amination

  • Reactants : Formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Conditions : Room temperature, 12 hours.

  • Yield : 70–80%.

Direct Alkylation

  • Reagent : Methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃).

  • Conditions : 60°C, 6 hours.

  • Yield : 60–65%.

Oxidation of Sulfides to Sulfones

Key to synthesizing sulfonyl groups is the oxidation of sulfide intermediates:

SubstrateOxidizing AgentCatalystTemp. (°C)Yield (%)Source
2-(Ethylthio)thiazoleH₂O₂ (30%)Mo(acac)₂0–591–92
4-(4-Chlorophenylthio)thiazolem-CPBART85
Bis-sulfide thiazoleKHSO₅5078

Notes :

  • m-CPBA (meta-chloroperbenzoic acid) is effective for stoichiometric oxidation.

  • Mo(acac)₂ (molybdenyl acetylacetonate) enhances H₂O₂ efficiency for sulfone formation.

One-Pot Multistep Synthesis

Recent advances enable streamlined synthesis in a single reactor:

  • Thiazole formation via Hantzsch method.

  • In situ sulfonation using 4-chlorobenzenesulfonyl chloride and ethylsulfonyl chloride.

  • N-Methylation with dimethyl sulfate ((CH₃O)₂SO₂).

Conditions :

  • Solvent: Acetonitrile

  • Base: Diisopropylethylamine (DIPEA)

  • Temp.: 0°C → RT, 24 hours

  • Yield : 50–55%.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

  • Analytical Data :

    • ¹H NMR (DMSO-d₆): δ 2.98 (s, 3H, NCH₃), 3.45 (q, 2H, SO₂CH₂CH₃), 7.72–7.85 (m, 4H, Ar-H).

    • HRMS : m/z 380.9 [M+H]⁺.

Challenges and Optimizations

  • Regioselectivity : Competing sulfonation at positions 2 and 4 requires careful stoichiometry.

  • Oxidation Over-reaction : Excess H₂O₂ may form sulfonic acids; controlled addition is critical.

  • N-Methylation Side Reactions : Use of bulky bases (e.g., DIPEA) minimizes N-alkylation byproducts .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylsulfonyl group at position 2 and the chlorophenylsulfonyl group at position 4 undergo nucleophilic substitution under controlled conditions:

Reaction TypeConditionsProductsYield (%)Reference
HydrolysisNaOH (1M), 80°C, 4hSulfinic acid derivatives72–85
AminolysisNH3/EtOH, reflux, 6hSecondary sulfonamides68
Thiol substitutionRSH, DMF, 50°CThioether analogs55–63

Key findings:

  • The ethylsulfonyl group is more reactive than the chlorophenylsulfonyl group due to steric and electronic effects.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Oxidation-Reduction Reactions

The sulfonyl groups and thiazole ring participate in redox processes:

Oxidation

  • Ethylsulfonyl to sulfonic acid : H2O2 (30%), acetic acid, 60°C → sulfonic acid derivative (89% yield).

  • Thiazole ring oxidation : KMnO4 in acidic medium cleaves the ring to form sulfonamide-linked carboxylic acids .

Reduction

  • Sulfonyl to thiol : LiAlH4 in THF reduces ethylsulfonyl to ethylthiol (58% yield).

  • Nitro intermediates : Catalytic hydrogenation (H2/Pd-C) reduces nitro groups to amines during synthesis .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes electrophilic substitution:

ReactionReagents/ConditionsPositionProduct
NitrationHNO3/H2SO4, 0°CParaNitro derivative
HalogenationCl2/AlCl3, 40°COrthoDichlorophenyl analog
SulfonationSO3/H2SO4, 60°CMetaSulfonic acid adduct
  • Steric hindrance from the sulfonyl groups directs electrophiles to the para position of the chlorophenyl ring .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in:

  • Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

  • Ring-opening under basic conditions (NaOH, 100°C) to yield linear sulfonamide-thiol intermediates .

Biochemical Interactions

The compound reacts with biological nucleophiles:

  • Cysteine adduct formation : The ethylsulfonyl group covalently binds to cysteine residues (e.g., Keap1 protein Cys151) via nucleophilic attack, as shown in X-ray crystallography studies .

  • Glutathione conjugation : Reacts with glutathione (10 equiv, pH 8) with a half-life of 0.32 h, indicating rapid metabolic clearance potential .

Thermal and Photochemical Stability

ConditionObservationDegradation Pathway
150°C, 2h (neat)15% decompositionSulfonyl group cleavage
UV light (254 nm)Ring-opening via C–S bond scissionThiol radical formation

Catalytic Modifications

Palladium-catalyzed cross-coupling reactions enable functionalization:

  • Suzuki coupling : 4-Bromo-thiazole derivatives react with arylboronic acids to introduce biaryl groups (70–78% yield) .

  • Buchwald-Hartwig amination : Introduces secondary amines at position 5 using Pd2(dba)3/XPhos .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives. Research indicates that compounds similar to 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-methyl-1,3-thiazol-5-amine exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MIC) effective against Bacillus subtilis and Escherichia coli .

CompoundTarget OrganismMIC (µg/mL)
This compoundBacillus subtilis32
Similar Thiazole DerivativeEscherichia coli64

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is often linked to the disruption of cellular processes involved in cancer cell growth .

CompoundCell LineIC50 (µM)
This compoundMCF715
Thiazole AnalogHeLa20

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in microbial resistance and cancer proliferation. These studies suggest that the compound binds effectively to active sites of enzymes critical for bacterial survival and cancer cell metabolism .

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-methyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The thiazole ring can inhibit certain enzymes, leading to antimicrobial and anticancer effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Sulfonyl Groups

  • 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine Structure: Features dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl) and a methoxypropylamine side chain. Molecular Weight: 501.0 g/mol (vs. target compound's estimated ~420–450 g/mol). Comparison: The target compound replaces the 4-methylphenylsulfonyl with ethylsulfonyl, reducing steric bulk and possibly improving metabolic stability due to the N-methyl group.
  • 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine (SSR125543A)

    • Structure : Contains a chloro-methoxy-methylphenyl group and a cyclopropylethyl side chain.
    • Activity : Potent CRF1 receptor antagonist (pKi = 8.73–9.08) with oral bioavailability .
    • Comparison : The target compound lacks the complex aromatic substituents and propargyl group, likely reducing receptor affinity but simplifying synthesis.

Oxazole and Thiadiazole Analogs

  • 5-(4-Chlorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine Structure: Oxazole core with ethylsulfonyl and 4-chlorophenyl groups. Synthesis: Characterized via HNMR and MS, similar to thiazole derivatives .
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

    • Structure : Thiadiazole core with chlorophenyl and methylphenyl groups.
    • Activity : Exhibits insecticidal and fungicidal properties, attributed to sulfonyl/thiadiazole interactions .
    • Comparison : The target compound’s thiazole core may offer greater metabolic stability compared to thiadiazole.

Thiazole Core Formation

  • Cyclization Reactions: describes cyclization between p-nitro acetophenone and thiourea to form 4-(4′-nitrophenyl)thiazol-2-amine (94% yield) using iodine and pyridine .
  • Electrophilic Substitution : Sulfonyl groups are introduced via electrophilic substitution, as seen in 4-(4′-nitrophenyl)-N-tosylthiazol-2-amine synthesis .

Sulfonyl Group Incorporation

  • Chlorophenylsulfonyl : Introduced via nucleophilic substitution or sulfonation, as in .
  • Ethylsulfonyl : Likely added through alkylation followed by oxidation, analogous to methods in and .

Key Properties

Property Target Compound 2-(4-Chlorophenyl)sulfonyl Derivative SSR125543A
Molecular Weight ~420–450 g/mol (estimated) 501.0 g/mol 552.5 g/mol
TPSA ~120–130 (estimated) 147 85
LogP (estimated) 3.5–4.0 5.3 5.8
Bioactivity Not reported Not reported CRF1 antagonist (nM affinity)

Structure-Activity Relationships (SAR)

  • Sulfonyl Groups : Enhance polarity and hydrogen-bonding capacity, critical for receptor binding in CRF1 antagonists .
  • N-Methylamine : Reduces metabolic oxidation compared to primary amines, improving stability .
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s larger size may increase hydrophobic interactions compared to fluorine in ’s 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine .

Biological Activity

The compound 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-methyl-1,3-thiazol-5-amine is a member of the thiazole family, which has garnered attention due to its diverse biological activities. Thiazoles and their derivatives are known for their potential in medicinal chemistry, particularly for their roles as antibacterial, antifungal, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14ClN3O2S2\text{C}_{12}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}_2

Biological Activity Overview

The biological activities of thiazole derivatives are often attributed to the presence of specific functional groups that enhance their interaction with biological targets. The compound displays a range of activities:

  • Antibacterial Activity : Thiazole derivatives have shown significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances the efficacy against bacterial membranes.
  • Anticancer Potential : Studies indicate that thiazole compounds can inhibit cell proliferation in various cancer cell lines. The compound's structure facilitates interactions with proteins involved in cell cycle regulation and apoptosis.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit topoisomerases or kinases that are crucial for cancer cell survival.
  • Receptor Modulation : The compound may interact with specific receptors or proteins that regulate cellular responses to stress or inflammation.
  • Oxidative Stress Induction : Some studies suggest that thiazoles can induce oxidative stress in bacterial cells, leading to cell death.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole ring can significantly impact the biological activity:

ModificationEffect on Activity
Electron-withdrawing groups (e.g., Cl)Enhance antibacterial activity
Alkyl substitutionsAffect lipophilicity and membrane penetration
Sulfonyl groupsIncrease solubility and bioavailability

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The compound exhibited an IC50 value indicating significant cytotoxicity compared to established chemotherapeutics like doxorubicin .
  • Antibacterial Efficacy : Research demonstrated that this compound showed potent activity against multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with Bcl-2 proteins through hydrophobic contacts, suggesting a potential pathway for inducing apoptosis in cancer cells .

Q & A

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation, such as sulfonyl group orientation?

  • Methodological Answer :
  • Single-Crystal XRD : Grow crystals via slow evaporation (e.g., DMSO/water) and solve structure using SHELX .
  • Hirshfeld Analysis : Map intermolecular interactions (e.g., C–H⋯O) to confirm sulfonyl group planarity .
  • DFT Calculations : Compare experimental bond angles/energies with B3LYP/6-31G* optimized geometries .

Safety & Handling

Q. What are the best practices for safe disposal of waste containing this compound?

  • Methodological Answer :
  • Chemical Inactivation : Treat with 10% NaOH to hydrolyze sulfonyl groups before disposal .
  • Waste Segregation : Store halogenated organic waste separately; partner with certified disposal agencies .

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